molecular formula C16H14F3N3O2S B601805 5-Hydroxy Lansoprazole Sulfide CAS No. 131926-96-0

5-Hydroxy Lansoprazole Sulfide

Cat. No.: B601805
CAS No.: 131926-96-0
M. Wt: 369.37
InChI Key:
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Description

5-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a well-known proton pump inhibitor used to treat various acid-related disorders. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Lansoprazole Sulfide involves the hydroxylation of Lansoprazole. This process is typically mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The use of advanced chromatographic techniques is common to separate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Lansoprazole Sulfide undergoes several types of chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Conversion back to Lansoprazole.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

Scientific Research Applications

5-Hydroxy Lansoprazole Sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy Lansoprazole Sulfide involves its interaction with specific enzymes and molecular pathways:

    Molecular Targets: Primarily targets the enoyl reductase of fatty acid synthase, leading to the inhibition of fatty acid synthesis.

    Pathways Involved: Inhibition of fatty acid synthase results in decreased levels of fatty acids, which are crucial for the proliferation of cancer cells.

Comparison with Similar Compounds

    Lansoprazole: The parent compound, used as a proton pump inhibitor.

    Lansoprazole Sulfone: An oxidized derivative of Lansoprazole.

    Omeprazole: Another proton pump inhibitor with similar therapeutic uses.

Comparison: 5-Hydroxy Lansoprazole Sulfide is unique due to its specific hydroxylation, which imparts distinct biochemical properties. Unlike Lansoprazole and Omeprazole, it has shown potential in inhibiting fatty acid synthase, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-9-13(20-5-4-14(9)24-8-16(17,18)19)7-25-15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUQLARNZLTQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857783
Record name 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-96-0
Record name 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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